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Compound of Interest
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Cat. No.: B12378661 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ATTO 565 is a fluorescent dye belonging to the rhodamine family, recognized for its

exceptional performance in various fluorescence-based applications, including

immunofluorescence (IF) staining.[1][2] Its key characteristics include strong absorption, a high

fluorescence quantum yield, and remarkable thermal and photostability.[1][2] These features

make ATTO 565 an ideal candidate for high-resolution microscopy techniques such as

stimulated emission depletion (STED) microscopy and single-molecule detection.[1][2] In

immunofluorescence, ATTO 565-conjugated secondary antibodies provide bright and stable

signals, enabling the precise visualization and localization of target antigens within cells and

tissues.

Spectroscopic and Photophysical Properties
The selection of a fluorophore is a critical step in designing a successful immunofluorescence

experiment. The brightness and photostability of the dye directly impact the quality and

reproducibility of the obtained data. ATTO 565 exhibits a favorable combination of a high molar

extinction coefficient and a high quantum yield, resulting in a bright fluorescent signal crucial for

detecting low-abundance targets.
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Property Value Reference

Excitation Maximum (λex) 563 nm [3]

Emission Maximum (λem) 592 nm [3]

Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹ [3]

Fluorescence Quantum Yield

(Φ)
0.90 [3]

Fluorescence Lifetime (τ) 4.0 ns [1]

Experimental Protocols
A. Antibody Conjugation with ATTO 565 NHS Ester
This protocol describes the conjugation of ATTO 565 N-hydroxysuccinimidyl (NHS) ester to a

primary antibody. The NHS ester reacts with primary amine groups on the antibody to form a

stable amide bond.

Materials:

Primary antibody (free of amine-containing buffers like Tris or glycine)

ATTO 565 NHS ester

Amine-free, anhydrous DMSO or DMF

Sodium bicarbonate buffer (1 M, pH 8.3)

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

Antibody Preparation:
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Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration

of 2 mg/mL.

If the antibody is in a buffer containing amines, dialyze it against PBS (pH 7.2-7.4) before

proceeding.

ATTO 565 NHS Ester Solution Preparation:

Immediately before use, dissolve the ATTO 565 NHS ester in DMSO or DMF to a

concentration of 2 mg/mL.

Conjugation Reaction:

While gently stirring, add a 2-fold molar excess of the reactive dye solution to the antibody

solution. For an antibody, this typically corresponds to adding 10 µL of the dye solution to

1 mL of the protein solution.

Incubate the reaction for 30 to 60 minutes at room temperature with constant or repeated

stirring.

Purification of the Conjugate:

Separate the labeled antibody from the unreacted dye using a size-exclusion

chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.2-7.4).

Collect the first colored fraction, which contains the ATTO 565-conjugated antibody.

Characterization (Optional):

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at

280 nm (for the protein) and 564 nm (for ATTO 565).

B. Immunofluorescence Staining of Cultured Cells
This protocol provides a general workflow for immunofluorescence staining of adherent cells

using an ATTO 565-conjugated secondary antibody.

Materials:
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Cultured cells on coverslips or in imaging plates

Fixation solution (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

Blocking buffer (e.g., 5% normal goat serum and 0.3% Triton™ X-100 in PBS)

Primary antibody (specific to the target antigen)

ATTO 565-conjugated secondary antibody (specific to the host species of the primary

antibody)

Nuclear counterstain (e.g., DAPI)

Mounting medium

Procedure:

Cell Culture and Fixation:

Culture cells to the desired confluency on sterile coverslips or imaging plates.

Aspirate the culture medium and rinse the cells twice with PBS.

Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Permeabilization (for intracellular antigens):

Incubate the fixed cells with permeabilization buffer for 10-15 minutes at room

temperature.

Wash the cells three times with PBS for 5 minutes each.

Blocking:
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Incubate the cells with blocking buffer for at least 30 minutes at room temperature to

minimize non-specific antibody binding.

Primary Antibody Incubation:

Dilute the primary antibody to its optimal concentration in the antibody dilution buffer (e.g.,

1% BSA and 0.3% Triton™ X-100 in PBS).

Incubate the cells with the diluted primary antibody for 1-4 hours at room temperature or

overnight at 4°C in a humidified chamber.

Wash the cells three times with PBS for 5 minutes each.

Secondary Antibody Incubation:

Dilute the ATTO 565-conjugated secondary antibody in the antibody dilution buffer.

Incubate the cells with the diluted secondary antibody for 30-60 minutes at room

temperature, protected from light.

Wash the cells three times with PBS for 5 minutes each, protected from light.

Counterstaining and Mounting:

If desired, incubate the cells with a nuclear counterstain like DAPI according to the

manufacturer's instructions.

Wash the cells twice with PBS.

Mount the coverslips onto microscope slides using a mounting medium.

Seal the coverslip to the slide and allow it to air dry.

Imaging:

Visualize the stained cells using a fluorescence microscope equipped with appropriate

filters for ATTO 565 (Excitation: ~563 nm, Emission: ~592 nm).
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Application Example: Visualization of the EGFR
Signaling Pathway
Immunofluorescence staining with ATTO 565-conjugated antibodies is a powerful tool to study

cellular signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway,

which plays a crucial role in cell proliferation and survival, is a common subject of such

investigations.[3][4] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating

downstream cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[3][4]
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Caption: EGFR Signaling Pathway visualized with ATTO 565.

This diagram illustrates the activation of the EGFR signaling cascade. Immunofluorescence

can be used to visualize the localization and phosphorylation status of key proteins like EGFR,

ERK, and AKT using specific primary antibodies and ATTO 565-conjugated secondary

antibodies.

Experimental Workflow
The following diagram outlines the key steps in a typical immunofluorescence experiment using

an ATTO 565-conjugated secondary antibody.
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Caption: Immunofluorescence Staining Workflow.
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Troubleshooting
High background and weak or no signal are common issues in immunofluorescence. The

following table provides potential causes and solutions.

Problem Possible Cause Suggested Solution

High Background Insufficient blocking
Increase blocking time or

change blocking agent.

Primary or secondary antibody

concentration too high

Titrate antibody concentrations

to find the optimal dilution.

Inadequate washing
Increase the number or

duration of wash steps.

Weak or No Signal
Primary and secondary

antibodies are incompatible

Ensure the secondary antibody

is raised against the host

species of the primary

antibody.

Insufficient primary antibody

Increase the concentration or

incubation time of the primary

antibody.

Protein of interest is not

present or at low levels

Run a positive control to

confirm protein expression.

Consider using a signal

amplification method.

Photobleaching

Use an anti-fade mounting

medium and minimize

exposure to excitation light.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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